![molecular formula C8H13ClN2O2S2 B1396481 N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride CAS No. 1257854-92-4](/img/structure/B1396481.png)

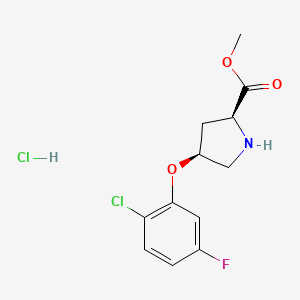

N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride

説明

Thieno[3,2-e][1,2]thiazine derivatives are a class of compounds that have been studied for their potential applications in various fields . For instance, they have been used in the development of heat-resistant polymer electrolytes for organic electrochromic windows .

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxides, often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis

Thieno[3,2-e][1,2]thiazine derivatives are part of the larger family of thiadiazine structures, which have a molecular formula of C3H4N2S . The sulfur atom is adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis

The chemical reactions of similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxides, can be influenced by many functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring can give active compounds .科学的研究の応用

Synthetic Routes and Structural Properties

The synthesis and structural elucidation of novel thiazolidinones, derived from reactions involving chloral and substituted anilines, highlight the diverse synthetic pathways and structural possibilities for sulfur and nitrogen-containing heterocycles. These compounds' spectroscopic properties and conformational studies provide a foundation for understanding similar compounds' chemical behavior and potential applications (Issac & Tierney, 1996).

Degradation and Environmental Impact

Studies on the degradation of nitrogen-containing compounds, such as amines, highlight the environmental impact and degradation pathways of these compounds. Advanced oxidation processes are effective in mineralizing these resistant compounds, improving water treatment schemes' efficacy. Understanding these processes can inform the environmental management of similar compounds (Bhat & Gogate, 2021).

Reactivity and Interaction with Disinfectants

Research on the by-products of strong oxidants reacting with drinking water contaminants, including nitrogen-containing compounds, sheds light on the potential reactivity of similar compounds. The formation of chlorinated by-products and the impact of chlorination on amine/amide functions could provide insights into N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride's reactivity and environmental impact (Rice & Gomez-Taylor, 1986).

Potential in Medicine and Biotechnology

The exploration of titanium dioxide nanoparticles in medicine, particularly their photoactivity and ability to induce cell death, offers a parallel to the potential medical applications of other compounds with unique reactivities, such as N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride. These insights could guide research into the compound's use in photodynamic therapy or as a photosensitizer (Ziental et al., 2020).

Chemical Recycling of CO2

The chemical recycling of CO2 to fuels presents an application area for compounds capable of catalyzing or participating in such reactions. Research on catalysts for CO2 reduction, including the production of alcohols using solar energy, may provide a framework for investigating N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride's potential role in similar processes (Centi & Perathoner, 2009).

将来の方向性

The future directions for research on thieno[3,2-e][1,2]thiazine derivatives and similar compounds could include further exploration of their potential applications in various fields, such as medicine and materials science . Additionally, the development of new synthetic methods and the study of their structure-activity relationships could also be areas of interest .

特性

IUPAC Name |

N,2-dimethyl-1,1-dioxo-3,4-dihydrothieno[2,3-e]thiazin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S2.ClH/c1-9-6-5-10(2)14(11,12)7-3-4-13-8(6)7;/h3-4,6,9H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNJOQPIAGRGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(S(=O)(=O)C2=C1SC=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396400.png)

![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1396406.png)

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1396409.png)

![4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1396412.png)

![[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride](/img/structure/B1396419.png)